3,6-Dinitro-4-hydroxyquinoline
Overview
Description
3,6-Dinitro-4-hydroxyquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5N3O5 It is a derivative of quinoline, characterized by the presence of two nitro groups at positions 3 and 6, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitro-4-hydroxyquinoline typically involves the nitration of 4-hydroxyquinoline. The process begins with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate through a series of reactions . The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration step is particularly critical and requires careful handling of reagents and control of temperature to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitro-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrazine hydrate or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,6-Dinitro-4-quinolone.
Reduction: 3,6-Diamino-4-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dinitro-4-hydroxyquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dinitro-4-hydroxyquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Oxidative Stress: The nitro groups can generate reactive oxygen species, causing oxidative damage to cellular components.
Comparison with Similar Compounds
3,6-Dinitro-4-hydroxyquinoline can be compared with other nitroquinoline derivatives:
5,7-Dinitro-8-hydroxyquinoline: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3,5-Dinitro-4-hydroxyquinoline: Another isomer with different properties and uses.
8-Hydroxyquinoline: Lacks nitro groups, widely used in coordination chemistry and as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
3,6-dinitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c13-9-6-3-5(11(14)15)1-2-7(6)10-4-8(9)12(16)17/h1-4H,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFJDNXGWZPDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650713 | |
Record name | 3,6-Dinitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874499-33-9 | |
Record name | 3,6-Dinitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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